molecular formula C12H16N2O2S B8395729 3-(Tert-butylthio)diazenyl-4-methylbenzoic acid

3-(Tert-butylthio)diazenyl-4-methylbenzoic acid

Cat. No.: B8395729
M. Wt: 252.33 g/mol
InChI Key: VICJYENOLYOVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tert-butylthio)diazenyl-4-methylbenzoic acid is a useful research compound. Its molecular formula is C12H16N2O2S and its molecular weight is 252.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

3-(tert-butylsulfanyldiazenyl)-4-methylbenzoic acid

InChI

InChI=1S/C12H16N2O2S/c1-8-5-6-9(11(15)16)7-10(8)13-14-17-12(2,3)4/h5-7H,1-4H3,(H,15,16)

InChI Key

VICJYENOLYOVRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N=NSC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of aqueous HCl (15 mL of concentrated HCl and 50 mL of water) is added 3-amino-4-methyl benzoic acid (5.0 g, 33 mmol). The mixture is cooled in an acetone-ice water bath, followed by the slow addition of a solution of sodium nitrite (2.28 g, 33 mmol) in water (12 mL). The mixture is allowed to stir for 10 min at which point the mixture becomes homogeneous. A saturated aqueous solution of sodium acetate is added until pH˜6. 2-Methylpropane-2-thiol (1.8 mL, 16 mmol) is added and the mixture is stirred for 1 h. The resulting precipitate is collected by filtration, washed with water and dried in vacuo to give 3.85 g (96%) of 3-(tert-butylthio)diazenyl-4-methylbenzoic acid as a tan solid: 1H NMR (400 MHz, DMSO-d6) δ 13.2, 7.8, 7.5, 7.3, 2.1, 1.6.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.8 mL
Type
reactant
Reaction Step Four

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